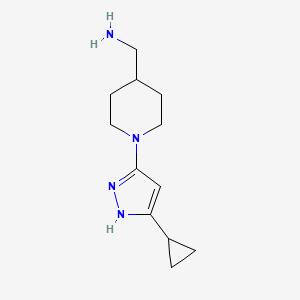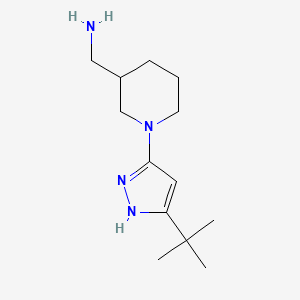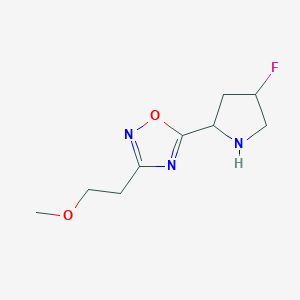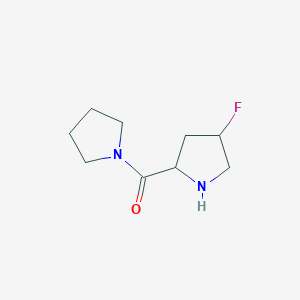
(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone
Overview
Description
“(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone” is a chemical compound that contains two pyrrolidine rings . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized using various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Surfactant Chemistry
Pyrrolidone-based compounds, including those derived from (4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone, have been explored for their surface-active properties. The addition of pyrrolidone to various hydrophobes has shown to enhance the performance of surfactant structures by improving water solubility, compatibility, and solvency. These derivatives exhibit reduced toxicity and are capable of forming electrostatic and hydrophobic interactions, making them of interest to both industrial and academic researchers (Login, 1995).
Pharmacological Studies
Pyrrolidin-2-one pharmacophore, closely related to the core structure of this compound, is a key element in the design of central nervous system agents. These agents are capable of facilitating memory processes and attenuating cognitive function impairments associated with various conditions. The stereochemistry of these compounds, including derivatives like phenylpiracetam, has shown a direct relationship between the configuration of stereocenters and their biological properties, highlighting the importance of enantiomerically pure compounds in enhancing pharmacological profiles (Veinberg et al., 2015).
Drug Discovery
The pyrrolidine ring is a versatile scaffold for developing novel biologically active compounds. Its saturated structure allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing significantly to the stereochemistry and increasing three-dimensional coverage of molecules. This scaffold has been employed in the discovery of bioactive molecules with target selectivity, showcasing the multifunctional role of pyrrolidine derivatives in medicinal chemistry (Li Petri et al., 2021).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine scaffold have been widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity in various biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
Biochemical Analysis
Biochemical Properties
(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways . Additionally, it binds to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules, leading to changes in cellular responses . It also affects gene expression by interacting with transcription factors, thereby altering the transcriptional landscape of the cell. These cellular effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, the compound can inhibit or activate enzymes by binding to their active sites . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are essential for understanding the compound’s biochemical properties and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term effects. The compound’s stability can be influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo are essential for understanding the compound’s temporal effects and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and its potential applications in medicine. Studies in animal models provide valuable insights into the compound’s safety and efficacy at different dosages.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the cell. Understanding the compound’s role in metabolic pathways is essential for its potential therapeutic applications and its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its pharmacokinetics. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions are essential for determining the compound’s bioavailability and its potential therapeutic applications. Studies on the transport and distribution of the compound provide valuable insights into its pharmacokinetic properties.
Subcellular Localization
The subcellular localization of this compound is critical for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s biochemical properties and its potential therapeutic applications. Understanding the subcellular localization of the compound is essential for its potential use in medicine.
Properties
IUPAC Name |
(4-fluoropyrrolidin-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-7-5-8(11-6-7)9(13)12-3-1-2-4-12/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHDUYDVZFPHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



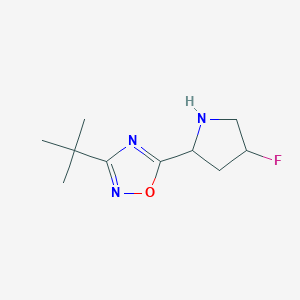

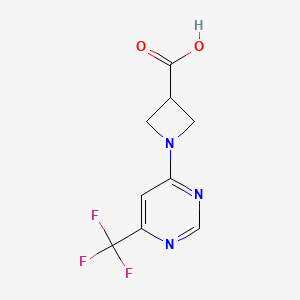
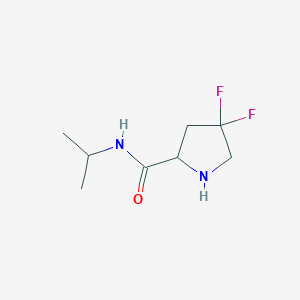

![octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475713.png)
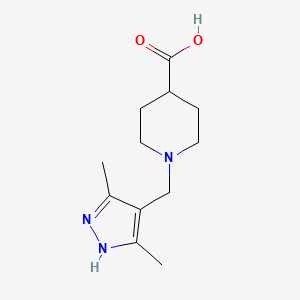
![1-(cyclopropylmethyl)-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475717.png)
![2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475718.png)
